molecular formula C12H13NO3 B1371630 (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 915923-70-5

(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B1371630
CAS No.: 915923-70-5
M. Wt: 219.24 g/mol
InChI Key: CNUJKDOYWVLLOR-UHFFFAOYSA-N
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Description

“(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C12H13NO3 . It is a member of the heterocyclic building blocks .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C1CC(O)=O)NC(C1=C2)=C(C)C=C2C . The InChI key for this compound is CNUJKDOYWVLLOR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 219.24 . The compound’s empirical formula is C12H13NO3 .

Scientific Research Applications

Electrochemical Studies

Research on Mannich bases involving derivatives of (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has led to electrochemical studies. These compounds, synthesized through the Mannich reaction, have been analyzed using polarography and cyclic voltammetry to understand their electrochemical behavior (Naik et al., 2013).

Chemical Synthesis and Characterization

The compound has been utilized in the synthesis of various chemical structures. For instance, its esters reacted with phenylhydrazine, leading to regioselective addition products (Koz’minykh et al., 2007). Additionally, its reaction with methyl ethyl ketone, facilitated by morpholine and aluminium oxide, resulted in the formation of hexanoic and pentanoic acid esters, important for structural studies (El-Samahy, 2005).

Biological Activity Screening

Novel derivatives of this compound have been synthesized and screened for biological activity. This includes studying the properties of Mannich bases derived from this compound, which are important in the context of potential pharmacological applications (Havaldar & Patil, 2008).

Biotransformation Methods

The compound has been used in microbial biotransformation methods to synthesize novel derivatives. This involves using organisms like Aspergillus niger for transforming the compound into pharmacologically interesting compounds, demonstrating its versatility in chemical synthesis (Caliskan et al., 2020).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

2-(5,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(5-10(14)15)12(16)13-11/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJKDOYWVLLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661656
Record name (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-70-5
Record name (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 4
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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